Ethyl 1-methylcyclobutanecarboxylate
Overview
Description
Ethyl 1-methylcyclobutanecarboxylate is an organic compound with the molecular formula C8H14O2. It is a cyclobutane derivative, characterized by a four-membered ring structure with an ethyl ester functional group. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methylcyclobutanecarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 1-methylcyclobutanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methylcyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: 1-methylcyclobutanecarboxylic acid or 1-methylcyclobutanone.
Reduction: 1-methylcyclobutanemethanol.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-methylcyclobutanecarboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for potential pharmacological properties and drug development.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 1-methylcyclobutanecarboxylate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved can include ester hydrolysis, oxidation, and reduction reactions, which ultimately influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methylcyclobutanecarboxylate
- Ethyl cyclobutanecarboxylate
- Ethyl 2-methylcyclobutanecarboxylate
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl ester group and the methyl substitution on the cyclobutane ring contribute to its unique properties .
Properties
IUPAC Name |
ethyl 1-methylcyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-10-7(9)8(2)5-4-6-8/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUCBLOVYOJREX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727055 | |
Record name | Ethyl 1-methylcyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65338-28-5 | |
Record name | Ethyl 1-methylcyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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